molecular formula C23H25NO5 B2395537 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-85-0

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2395537
CAS No.: 637751-85-0
M. Wt: 395.455
InChI Key: PSAMQSVEDFSMQJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl group at the 8th position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation at the 7th position: This can be accomplished through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the piperidin-1-ylmethyl group: This step typically involves nucleophilic substitution reactions, where the hydroxy group at the 8th position is replaced with a piperidin-1-ylmethyl group using reagents like piperidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromen-4-one core can be reduced to a chroman-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Piperidine, formaldehyde

Major Products Formed

    Oxidation: Formation of 7-keto derivative

    Reduction: Formation of chroman-4-one derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: Lacks the piperidin-1-ylmethyl group, which may result in different pharmacological properties.

    3-(3,4-dimethoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy group at the 7th position, which may affect its binding affinity and activity.

Uniqueness

The presence of both the hydroxy group at the 7th position and the piperidin-1-ylmethyl group at the 8th position makes 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one unique

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMQSVEDFSMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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